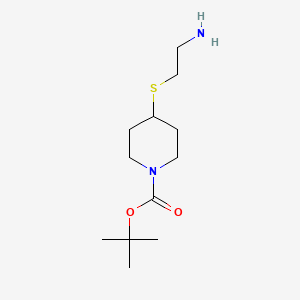

4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465470

Molecular Formula: C12H24N2O2S

Molecular Weight: 260.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O2S |

|---|---|

| Molecular Weight | 260.40 g/mol |

| IUPAC Name | tert-butyl 4-(2-aminoethylsulfanyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-10(5-8-14)17-9-6-13/h10H,4-9,13H2,1-3H3 |

| Standard InChI Key | DLOYYJVWEAHIBD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)SCCN |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)SCCN |

Introduction

Structural Overview

4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring two functional groups: a tert-butyl carbamate at the 1-position and a 2-aminoethylthioether substituent at the 4-position. Its molecular formula is C₁₂H₂₄N₂O₂S, with a molecular weight of 284.4 g/mol . The tert-butyl ester serves as a protective group for the carboxylic acid, enhancing stability during synthetic procedures, while the aminoethylthioether moiety introduces nucleophilic and hydrogen-bonding capabilities .

Synthetic Pathways

Key Synthetic Strategies

The synthesis typically involves modular steps:

-

Piperidine Core Preparation: Starting from piperidine-1-carboxylic acid tert-butyl ester, bromination or oxidation at the 4-position generates a reactive site for subsequent functionalization .

-

Thioether Formation: A nucleophilic substitution reaction introduces the 2-aminoethylthio group. For example, reacting 4-bromopiperidine-1-carboxylate with 2-aminoethanethiol in the presence of a base like potassium carbonate yields the target compound .

-

Protection/Deprotection: Boc (tert-butoxycarbonyl) protection is commonly used to stabilize intermediates during synthesis .

Representative Procedure

A protocol adapted from patent literature involves:

-

Step 1: Bromination of tert-butyl 4-oxopiperidine-1-carboxylate using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate .

-

Step 2: Thiolation with 2-aminoethanethiol under basic conditions (e.g., triethylamine in dichloromethane) to form the thioether bond .

-

Step 3: Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) achieves >90% purity .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.65–2.75 (m, 2H, piperidine H-3), 3.10–3.20 (m, 2H, SCH₂CH₂NH₂), 3.45–3.55 (m, 2H, piperidine H-2), 4.15–4.25 (m, 2H, piperidine H-6) .

-

MS (ESI+): m/z 285.2 [M+H]⁺, consistent with the molecular formula .

-

IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the carbamate and amine functionalities .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

This compound is a versatile intermediate for:

-

Kinase Inhibitors: Piperidine derivatives are key scaffolds in cyclin-dependent kinase (CDK) inhibitors, such as palbociclib analogs .

-

Antiviral Agents: Structural analogs have shown activity against Ebola virus by targeting viral entry pathways .

-

Prodrug Development: The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acids, enhancing bioavailability .

Case Study: Anticancer Activity

In a 2022 study, derivatives of 4-(2-aminoethylthio)piperidine demonstrated IC₅₀ values of 0.5–2.0 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines, attributed to their inhibition of glutaminase, a enzyme critical for cancer metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume